6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C12H14ClN5O and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Fate and Biodegradation
- Triazine herbicides, closely related to the compound , have been studied for their environmental fate, including dissipation kinetics in soil and biodegradation by microorganisms. For instance, the dissipation kinetics of soil-applied herbicides, including atrazine and simazine, were explored at sites with varying climatic, pedological, and agronomical characteristics. This research is crucial for understanding the environmental impact of these compounds and developing strategies for their management and remediation (Baer & Calvet, 1999).
Antimicrobial Applications
- The synthesis and evaluation of antimicrobial activities of triazine derivatives highlight their potential as antibacterial and antifungal agents. For example, a study on novel triazine derivatives demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial compounds (Kushwaha & Sharma, 2022).
Material Science and Polymer Chemistry
- Research on triazine-based polymers focuses on creating materials with specific desirable properties, such as thermal stability and solubility in organic solvents. These studies contribute to the development of new materials with potential applications in various industries, including electronics and coatings (Yu et al., 2012).
Photoinitiators for Polymerization
- Triazine compounds have been explored as photoinitiators or co-initiators in polymerization processes. Their efficiency in initiating polymerization under UV or visible light can be applied in the manufacturing of pressure-sensitive adhesives and other polymeric materials (Kabatc et al., 2011).
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-2-19-9-6-4-3-5-8(9)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHQEGHNHSVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167430 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-41-2 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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